molecular formula C8H12N2O2 B14698024 2-Cyanoethyl 3-(aziridin-1-yl)propanoate CAS No. 24116-23-2

2-Cyanoethyl 3-(aziridin-1-yl)propanoate

Cat. No.: B14698024
CAS No.: 24116-23-2
M. Wt: 168.19 g/mol
InChI Key: XRVIDDJVOXXVRE-UHFFFAOYSA-N
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Description

2-Cyanoethyl 3-(aziridin-1-yl)propanoate is an organic compound that features both a cyanoethyl group and an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with a cyanoethyl ester. One common method is the nucleophilic ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to form the aziridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of aziridine derivatives, including this compound, often involves large-scale ring-opening polymerization techniques. These methods can be either cationic or anionic, depending on the desired polymer structure . The production process must be carefully monitored to manage the high reactivity and potential toxicity of aziridine compounds.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethylamine, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted amines, thiols, carboxylic acids, and polyamines. These products have significant applications in various fields, including materials science and pharmaceuticals .

Scientific Research Applications

2-Cyanoethyl 3-(aziridin-1-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate involves the ring-opening of the aziridine group, which can react with various nucleophiles. This reactivity is due to the significant ring strain in the aziridine ring, making it highly susceptible to nucleophilic attack. The cyanoethyl group can also participate in various reactions, contributing to the compound’s overall reactivity .

Properties

CAS No.

24116-23-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-cyanoethyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c9-3-1-7-12-8(11)2-4-10-5-6-10/h1-2,4-7H2

InChI Key

XRVIDDJVOXXVRE-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC(=O)OCCC#N

Origin of Product

United States

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